

Spectroscopic Profile of 6-Methylheptanal: A Technical Guide

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Compound of Interest

Compound Name: **6-Methylheptanal**

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-methylheptanal** (CAS No. 63885-09-6), a branched-chain aliphatic aldehyde. The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound in research and development settings. Due to the limited availability of public experimental spectra, this guide incorporates predicted Nuclear Magnetic Resonance (NMR) data alongside characteristic Infrared (IR) and Mass Spectrometry (MS) data.

Chemical Structure and Properties

- IUPAC Name: **6-methylheptanal**
- Molecular Formula: **C₈H₁₆O** [1][2]
- Molecular Weight: **128.21 g/mol** [1][2]
- Structure:

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spectrometry data for **6-methylheptanal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally derived NMR spectra for **6-methylheptanal** are not readily available in public databases. Therefore, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established algorithms and provide valuable insight into the expected spectral features of the molecule.

Table 1: Predicted ¹H NMR Data for **6-Methylheptanal**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.76	Triplet (t)	1H	H1 (Aldehyde)
~2.42	Triplet of Doublets (td)	2H	H2
~1.63	Quintet	2H	H3
~1.18	Multiplet	2H	H4
~1.51	Multiplet	1H	H6
~1.30	Multiplet	2H	H5
~0.86	Doublet (d)	6H	H7, H8 (Methyls)

Table 2: Predicted ¹³C NMR Data for **6-Methylheptanal**

Chemical Shift (ppm)	Carbon Atom
~202.9	C1 (Carbonyl)
~43.9	C2
~38.9	C5
~27.9	C6
~24.5	C3
~22.6	C7, C8 (Methyls)
~22.1	C4

Infrared (IR) Spectroscopy

An experimental IR spectrum for **6-methylheptanal** is not publicly available. However, based on its chemical structure, the IR spectrum is expected to exhibit characteristic absorption bands for an aliphatic aldehyde. The key diagnostic peaks are highlighted in Table 3, with reference to the spectrum of the similar molecule, heptanal.[3][4][5]

Table 3: Characteristic IR Absorption Bands for **6-Methylheptanal**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Strong	C-H stretching (alkane)
~2820 and ~2720	Medium	C-H stretching (aldehyde C-H, Fermi doublet)
~1725	Strong, Sharp	C=O stretching (aldehyde carbonyl)
~1465	Medium	C-H bending (CH ₂ and CH ₃)
~1385	Medium	C-H bending (CH ₃)

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for the identification of **6-methylheptanal**.[4] While a public mass spectrum is not readily available, the fragmentation pattern can be predicted based on the structure of aliphatic aldehydes. The mass spectrum would be characterized by a molecular ion peak (M⁺) and several key fragment ions.

Table 4: Expected Mass Spectrometry Fragmentation for **6-Methylheptanal**

m/z	Ion	Description
128	$[\text{C}_8\text{H}_{16}\text{O}]^+$	Molecular Ion (M^+)
113	$[\text{M}-15]^+$	Loss of a methyl group ($\bullet\text{CH}_3$)
99	$[\text{M}-29]^+$	Loss of the aldehyde group ($\bullet\text{CHO}$)
85	$[\text{M}-43]^+$	Loss of a propyl group ($\bullet\text{C}_3\text{H}_7$)
71	McLafferty rearrangement product	
57	Further fragmentation	
43	Isopropyl cation	

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-methylheptanal** in a suitable deuterated solvent (e.g., CDCl_3) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.
- Instrumentation: The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: A standard proton experiment is performed with a 90° pulse angle, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled carbon experiment is typically used to obtain a spectrum with single lines for each carbon environment. A wider spectral width (e.g., 0-220 ppm) is required.

- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

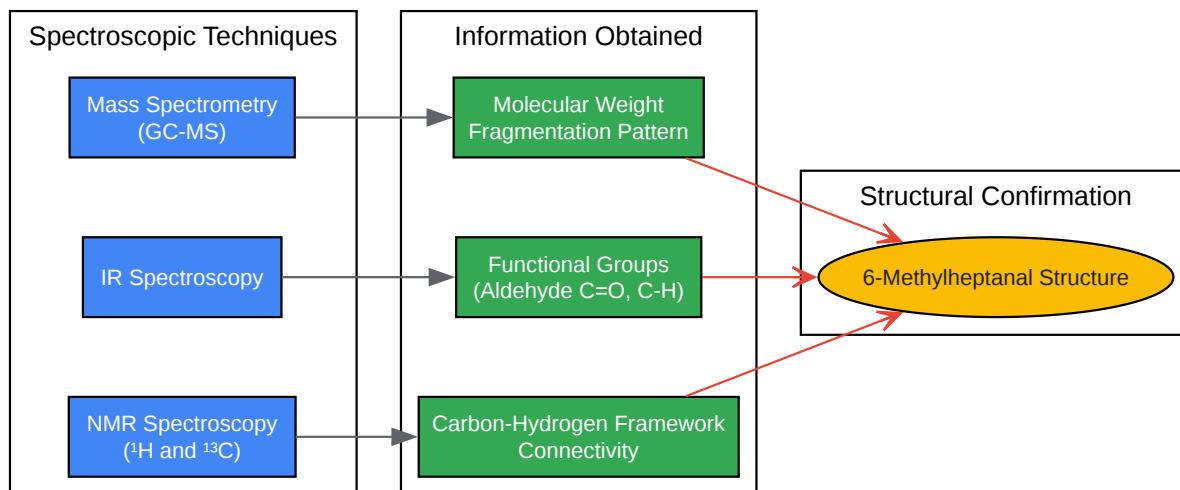
- Sample Preparation: For a liquid sample like **6-methylheptanal**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean, empty salt plates is first collected. The sample is then placed in the spectrometer, and the sample spectrum is acquired over a typical range of 4000-400 cm^{-1} . The instrument software automatically subtracts the background spectrum.
- Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for the presence of characteristic functional group absorptions.

Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **6-methylheptanal** is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. The GC is equipped with a suitable capillary column (e.g., a non-polar phase like DB-5).
- GC Separation: A small volume of the sample is injected into the GC, where it is vaporized and separated based on its volatility and interaction with the column stationary phase.
- MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact at 70 eV). The resulting ions are separated by their mass-to-charge ratio by the mass analyzer.
- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion and characteristic fragment ions to confirm the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **6-methylheptanal**.



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Caption: Workflow for the structural elucidation of **6-methylheptanal**.

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